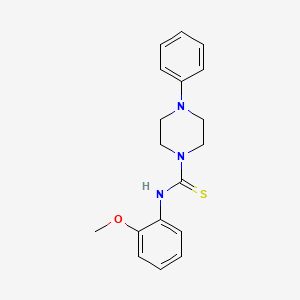

N-(2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide

Description

N-(2-Methoxyphenyl)-4-phenylpiperazine-1-carbothioamide is a piperazine-derived compound characterized by a carbothioamide group at the 1-position of the piperazine ring, a phenyl group at the 4-position, and a 2-methoxyphenyl substituent on the thiourea nitrogen. This structure places it within a broader class of piperazine carbothioamides, which are studied for their diverse biological activities, including receptor modulation (e.g., serotonin receptors) and enzyme inhibition . Its synthesis typically involves condensation of 1-(2-methoxyphenyl)piperazine with phenyl isothiocyanate or analogous reagents .

Properties

IUPAC Name |

N-(2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3OS/c1-22-17-10-6-5-9-16(17)19-18(23)21-13-11-20(12-14-21)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAUBSHNBWDPEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide typically involves the reaction of 2-methoxyaniline with phenylpiperazine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction. The final product is obtained after purification steps such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents such as halogens or alkylating agents. The reactions are typically carried out under controlled temperatures and may require the use of catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, such as serotonin receptors, and modulate their activity. This interaction can lead to various pharmacological effects, including changes in mood, cognition, and behavior .

Comparison with Similar Compounds

Aromatic Ring Modifications

- However, this compound exhibits reduced metabolic stability compared to the non-fluorinated analog due to increased susceptibility to oxidative defluorination .

- 4-(3-Pyridinyl)-N-benzylpiperazine-1-carbothioamide (MFCD02662144): Replacement of the phenyl group with a pyridinyl ring introduces hydrogen-bonding capability, which may enhance solubility but reduce blood-brain barrier permeability .

Thiourea Nitrogen Substituents

- 4-(2-Methoxyphenyl)-N-(3-pyridinyl)piperazine-1-carbothioamide (RN 454230-46-7): The 3-pyridinyl group confers partial agonist activity at 5-HT1A receptors, unlike the pure antagonism observed in the parent compound .

- N-(1,3-Benzodioxol-5-yl)-4-(2-furylmethyl)piperazine-1-carbothioamide (CAS 701933-97-3): The benzodioxole substituent increases steric bulk, reducing receptor affinity but improving resistance to enzymatic degradation .

Functional Group Replacements

Carbothioamide vs. Carboxamide

- Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate: Replacement of the thiourea with a carboxamide group eliminates hydrogen-bond donor capacity, resulting in a 10-fold decrease in 5-HT1A receptor binding affinity .

- N-(Adamantan-1-yl)-4-phenylpiperazine-1-carbothioamide : Incorporation of an adamantane group enhances lipophilicity and confers antiviral activity, a property absent in the methoxyphenyl analog .

Pharmacological Profiles

Serotonin Receptor Interactions

- p-MPPI and p-MPPF (4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-benzamido]ethyl]piperazines): These analogs act as competitive 5-HT1A antagonists with nanomolar affinity (ID50: 3–5 mg/kg in vivo). Their extended benzamido side chains improve receptor occupancy duration compared to N-(2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide .

- 18F-Mefway and 18F-FCWAY: Radiolabeled analogs used in PET imaging exhibit distinct pharmacokinetics. 18F-Mefway shows higher brain uptake due to reduced efflux transporter binding, whereas 18F-FCWAY has faster clearance but lower signal-to-noise ratios .

Metabolic Stability

- N-(2-Methoxyphenyl)hydroxylamine : A metabolite precursor of o-anisidine, this compound undergoes CYP1A-mediated reduction in hepatic microsomes. In contrast, this compound demonstrates greater stability, with minimal conversion to o-anisidine under physiological conditions .

Data Tables

Table 1. Structural and Pharmacological Comparison of Selected Analogs

Biological Activity

N-(2-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a methoxyphenyl and a phenyl group, along with a carbothioamide functional group. Its unique structure contributes to its biological activity, particularly in modulating receptor interactions in the central nervous system.

This compound primarily interacts with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction can lead to alterations in neuronal signaling pathways, influencing mood and cognitive functions. The compound's mechanism is characterized by:

- Receptor Binding : Affinity for serotonin receptors may lead to anxiolytic or antidepressant effects.

- Enzymatic Modulation : Potential inhibition of enzymes like monoamine oxidase (MAO), which could enhance neurotransmitter availability.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 0.74 | Apoptosis induction |

| NCI-H460 | 0.39 | Cell cycle arrest |

| A549 | 0.46 | Necroptosis |

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. Studies have shown its effectiveness against both gram-positive and gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This antimicrobial potential opens avenues for research into its use as an antibiotic agent.

Case Studies

- Anticancer Efficacy : A study conducted by Zhang et al. (2023) evaluated the efficacy of this compound on MCF7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 0.5 µM, with apoptotic markers being upregulated.

- Neuropharmacological Effects : In a pilot study involving animal models, the compound was administered to assess its impact on anxiety-like behaviors. Results showed a marked decrease in anxiety levels as measured by the elevated plus maze test, suggesting potential anxiolytic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.